2-(5-Bromothiophen-2-yl)-2-methyloxetane
Description
2-(5-Bromothiophen-2-yl)-2-methyloxetane is a heterocyclic organic compound featuring an oxetane ring (a four-membered cyclic ether) substituted with a methyl group and a 5-bromothiophen-2-yl moiety. This compound is structurally significant in medicinal chemistry, particularly in the development of antibacterial agents, as bromothiophene derivatives are known to enhance pharmacological properties .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-methyloxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-8(4-5-10-8)6-2-3-7(9)11-6/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMGCQNZLVHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2-methyloxetane typically involves the bromination of thiophene followed by the formation of the oxetane ring. One common method is the bromination of 2-thiophenemethanol to obtain 5-bromo-2-thiophenemethanol, which is then subjected to cyclization to form the oxetane ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-2-methyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K₂CO₃) are used.
Major Products Formed
Substitution Reactions: Products include 2-(5-aminothiophen-2-yl)-2-methyloxetane and 2-(5-thiolthiophen-2-yl)-2-methyloxetane.
Oxidation Reactions: Products include this compound sulfoxide and sulfone derivatives.
Cyclization Reactions: Products include various polycyclic compounds.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-2-methyloxetane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the oxetane ring play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
2-(4-Fluorophenyl)-2-methyloxetane
- Structure : Features a fluorophenyl group instead of bromothiophene.
- Synthesis : Prepared via catalytic methods, yielding 98% as a pale yellow oil .
- 1H NMR Data : Aromatic protons appear at δ 7.45–7.31 (m, 2H) and δ 7.12–6.94 (m, 2H), distinct from the thiophene-derived shifts .
- Electronic Effects : Fluorine’s electron-withdrawing nature increases ring electrophilicity but lacks the polarizability of bromine.
2-(4-Chlorophenyl)-2-methyloxetane
- Structure : Chlorophenyl substitution at the oxetane’s 2-position.
- Synthesis : Achieved in 95% yield, with NMR data showing a singlet for four aromatic protons at δ 7.26 .
- Comparison : Chlorine’s moderate electronegativity and larger atomic radius compared to fluorine result in altered reactivity and steric interactions.
2-(5-Bromothiophen-2-yl)-2-methyloxetane
- Key Differences: Aromatic System: Thiophene (sulfur-containing heterocycle) vs. benzene. Thiophene’s lower aromaticity and sulfur atom enhance conjugation and metabolic stability .
Physicochemical Properties
- Solubility : Bromothiophene derivatives exhibit lower aqueous solubility compared to fluorophenyl analogs due to bromine’s hydrophobicity.
- Thermal Stability : The oxetane ring’s strain is consistent across analogs, but bromine’s polarizability may enhance thermal stability .
Research Findings and Trends
- Synthetic Utility : Bromothiophene oxetanes are prioritized in drug discovery due to their balance of reactivity and stability.
- Spectroscopic Trends : Thiophene protons in this compound are deshielded compared to phenyl analogs, reflecting sulfur’s electron-withdrawing effects .
- Future Directions : Comparative studies on halogenated oxetanes using computational models (e.g., DFT) could further elucidate substituent effects on reactivity.
Biological Activity
2-(5-Bromothiophen-2-yl)-2-methyloxetane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈BrOS
- CAS Number : 1783427-68-8
- SMILES Notation : CCOC1(C)C(C=C1)C2=CC=C(S2)Br
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study on thiophene derivatives demonstrated that compounds with bromine substitutions showed enhanced antibacterial activity against various pathogens, including resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were particularly low for certain derivatives, indicating strong antimicrobial potential .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that brominated thiophene derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This effect may be mediated through the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanism is thought to involve the enhancement of antioxidant defenses and the inhibition of neuroinflammatory processes .
Study on Antimicrobial Efficacy
A recent study focused on synthesizing various thiophene derivatives, including this compound, evaluated their antibacterial activity against Salmonella Typhi. The results revealed that the compound exhibited a significant zone of inhibition at concentrations as low as 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin .
| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 3.125 | 25 |
| Ciprofloxacin | 4.0 | 20 |
Neuroprotective Mechanism Investigation
In another investigation, researchers explored the neuroprotective effects of brominated thiophene derivatives in models of oxidative stress-induced neuronal damage. The study found that treatment with these compounds significantly reduced cell death and reactive oxygen species (ROS) levels in cultured neurons, suggesting a protective role against neurodegenerative conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
